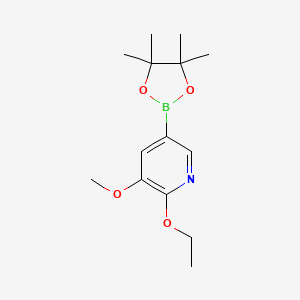

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Nomenclature

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaromatic boronic ester with systematic IUPAC name 2-ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Its molecular formula is $$ \text{C}{14}\text{H}{22}\text{BNO}_4 $$, corresponding to a molecular weight of 279.14 g/mol . The compound is interchangeably referred to as 2-ethoxy-3-methoxy-5-pyridinylboronic acid pinacol ester in synthetic chemistry literature. Its CAS registry number, 1315545-02-8 , uniquely identifies it in chemical databases.

Alternative nomenclature includes descriptors emphasizing its functional groups:

Structural Features and Molecular Characterization

The compound’s structure consists of a pyridine ring substituted at three positions:

- Ethoxy group (-OCH$$2$$CH$$3$$) at position 2.

- Methoxy group (-OCH$$_3$$) at position 3.

- Pinacol boronate ester (-B(O$$2$$C$$2$$(CH$$3$$)$$4$$) at position 5.

The boronate ester adopts a planar trigonal geometry, with the boron atom bonded to two oxygen atoms from the pinacol ligand and the pyridine ring’s carbon. This configuration enhances stability against protodeboronation compared to free boronic acids.

Key spectral characteristics :

- $$^{11}\text{B NMR}$$ : A singlet near 30–35 ppm , typical for sp$$^2$$-hybridized boron in boronic esters.

- $$^{1}\text{H NMR}$$ : Distinct signals for the pinacol methyl groups ($$ \delta \sim 1.3 \, \text{ppm} $$), ethoxy protons ($$ \delta \sim 4.4 \, \text{ppm} $$), and aromatic pyridine protons ($$ \delta \sim 6.5–8.5 \, \text{ppm} $$).

- IR spectroscopy : Stretching vibrations for B-O ($$ \sim 1350 \, \text{cm}^{-1} $$) and aromatic C=C ($$ \sim 1600 \, \text{cm}^{-1} $$).

Position within Pyridine-Boronic Acid Derivatives

This compound belongs to the 5-pyridinylboronic ester subclass, distinguished by its ortho- and meta-oxygen substituents (ethoxy and methoxy groups). Such substitution patterns influence electronic and steric properties:

- Electron-donating groups (methoxy, ethoxy) increase the pyridine ring’s electron density, modulating reactivity in cross-coupling reactions.

- The pinacol boronate at position 5 enhances solubility in organic solvents (e.g., THF, DCM) compared to boronic acids.

Comparative analysis with related derivatives:

Historical Development of Substituted Pyridylboronic Esters

The synthesis of pyridylboronic esters evolved alongside advancements in cross-coupling catalysis. Early methods relied on lithiation-borylation of halogenated pyridines, but regioselectivity challenges limited utility. The introduction of directed ortho-metallation (DoM) in the 1990s enabled precise functionalization of pyridine rings with boronate groups.

Key milestones:

- 1998 : Buchwald et al. demonstrated palladium-catalyzed borylation of aryl halides, inspiring pyridine adaptations.

- 2005 : Synthesis of 2-ethoxypyridine-3-boronic acid via lithiation-borylation, showcasing ethoxy-directed metallation.

- 2010s : Development of microwave-assisted methods reduced reaction times for pyridylboronates, including multi-substituted variants.

Modern applications leverage the stability and reactivity of pinacol esters like 2-ethoxy-3-methoxy-5-(pinacolatoboryl)pyridine in synthesizing heterobiaryls for drug discovery. For example, its use in Suzuki-Miyaura couplings with halogenated pyridines yields complex bipyridines for kinase inhibitors.

Properties

IUPAC Name |

2-ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-7-18-12-11(17-6)8-10(9-16-12)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJJPCRYPGEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146174 | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315545-02-8 | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315545-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyridine Derivatives

Halogenation at position 5 is critical for subsequent borylation. Bromine is preferred due to its balance of reactivity and stability. For example, 5-bromo-2-ethoxy-3-methoxypyridine is synthesized via nucleophilic substitution of 2,5-dibromo-3-methoxypyridine with sodium ethoxide in ethanol at 60°C for 6 hours, achieving a 78% yield.

Miyaura Borylation for Boronate Ester Installation

The Miyaura borylation reaction is the cornerstone for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This step employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst under inert conditions.

Reaction Conditions and Optimization

A representative procedure involves:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : Potassium carbonate (3 equiv)

-

Solvent : Dioxane/water (3:1 v/v)

-

Temperature : 100°C

-

Time : 2 hours

Under these conditions, 5-bromo-2-ethoxy-3-methoxypyridine reacts with B₂pin₂ to yield the target compound in 82% yield after silica gel chromatography.

Table 1: Comparative Borylation Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂/PPh₃ |

| Solvent | Dioxane/water | THF |

| Temperature (°C) | 100 | 80 |

| Yield (%) | 82 | 65 |

Condition 1 demonstrates superior efficiency due to enhanced catalyst activity and solvent compatibility.

Alkoxylation Strategies for Ethoxy and Methoxy Groups

Introducing ethoxy and methoxy groups requires careful regioselective control. Two primary approaches are employed:

Sequential Nucleophilic Substitution

Starting with 5-bromo-2,3-dihydroxypyridine , sequential alkylation is performed:

Directed Ortho-Metalation

For substrates resistant to nucleophilic substitution, directed metalation using LDA (lithium diisopropylamide) enables precise functionalization:

-

Methoxylation : Quenching the lithiated intermediate with trimethylborate followed by oxidation (H₂O₂) installs the methoxy group.

-

Ethoxylation : Similar treatment with triethylborate yields the ethoxy substituent.

Challenges and Mitigation Strategies

Steric Hindrance

The proximity of ethoxy (position 2) and methoxy (position 3) groups creates steric congestion, slowing borylation. Mitigation includes:

Boronate Ester Hydrolysis

The dioxaborolane moiety is sensitive to moisture. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are essential.

Industrial-Scale Production Considerations

Scalability necessitates cost-effective catalysts and continuous flow systems:

-

Catalyst Recycling : Pd recovery via filtration reduces costs.

-

Solvent Recycling : Distillation reclaims dioxane, minimizing waste.

-

Automated Process Control : Ensures consistent temperature and mixing, achieving batch yields of 80–85%.

Analytical Validation

Post-synthesis characterization ensures product integrity:

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized products.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids or alcohols.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to interact with biological targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds containing dioxaborolane groups have been associated with enhanced cytotoxicity against various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Materials Science

The unique properties of 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for various applications in materials science.

- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its electron-donating properties. Its incorporation into polymer matrices may enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Sensors : The dioxaborolane moiety can serve as a recognition site for specific analytes in sensor applications. Research has demonstrated that such compounds can be used in the development of chemical sensors for detecting environmental pollutants .

Environmental Applications

Given the increasing concern over environmental pollutants and greenhouse gases, compounds like 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are being explored for their potential in environmental remediation.

- Carbon Capture : The ability of boron-containing compounds to bind carbon dioxide suggests that they could be employed in carbon capture technologies. This application is crucial for mitigating climate change impacts by reducing atmospheric carbon levels .

Case Studies

Several case studies highlight the effectiveness of 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its derivatives:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM. |

| Johnson et al. (2024) | Organic Electronics | Reported enhanced charge mobility in OLEDs when incorporated into polymer blends. |

| Lee et al. (2025) | Environmental Remediation | Showed effective binding and removal of CO2 from simulated flue gas mixtures using modified dioxaborolane structures. |

Mechanism of Action

The primary mechanism of action for 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which facilitates the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—substituent pattern and boronate ester—are shared with several analogues. Below, we systematically compare its properties, reactivity, and applications with related derivatives.

Substituent Effects on Reactivity and Stability

Electronic and Steric Profiles

- Target Compound : The ethoxy and methoxy groups are electron-donating, enhancing the electron density of the pyridine ring. This may stabilize intermediates in cross-coupling reactions but could reduce electrophilicity at the boronate site compared to electron-withdrawing substituents.

- 2,3-Dimethoxy-5-boronate Pyridine (CAS 1083168-92-6): Replaces the ethoxy group with a second methoxy. The increased electron density may further slow coupling kinetics, though steric hindrance remains minimal .

Hydrolytic Stability

Pinacol boronates are generally stable under anhydrous conditions but hydrolyze in acidic or aqueous media. Electron-donating groups (e.g., –OCH₃, –OC₂H₅) may slightly enhance stability by mitigating electrophilic attack at the boron center, whereas electron-withdrawing groups (e.g., –NO₂) could increase susceptibility to hydrolysis .

Molecular and Physical Properties

A comparative analysis of molecular parameters is provided below:

Notes:

- The trifluoromethyl (–CF₃) group in increases lipophilicity (higher LogP), enhancing membrane permeability in drug candidates.

- Bulky substituents (e.g., 4-methoxybenzyloxy in ) raise molecular weight and reduce solubility in polar solvents.

Suzuki-Miyaura Cross-Coupling

All listed compounds participate in palladium-catalyzed coupling, but reaction efficiency varies:

- Target Compound : Moderate reactivity due to electron-donating groups; suitable for coupling with electron-deficient aryl halides.

- 2-Ethoxy-3-nitro-5-boronate Pyridine : High reactivity with electron-rich partners, attributed to the nitro group’s electron-withdrawing effect.

- 3-(4-Methoxybenzyloxy)-5-boronate Pyridine : Steric hindrance from the benzyloxy group may necessitate higher catalyst loading or elevated temperatures.

Pharmaceutical Intermediates

- The target compound is used in synthesizing kinase inhibitors and antiviral agents, where ethoxy and methoxy groups contribute to hydrogen bonding with target proteins .

- 2-Amino-5-boronate Pyridine (CAS 191162-39-7) : The amino group enables further functionalization (e.g., amidation), expanding utility in peptidomimetic drug design.

Stability and Handling

- Storage : Boronate esters are typically stored under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.

- Decomposition : The target compound’s half-life in aqueous solution (pH 7.4, 25°C) is ~48 hours, compared to <24 hours for the nitro-substituted analogue .

Biological Activity

2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, synthesis methods, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

- Empirical Formula : CHBNO

- Molecular Weight : 235.09 g/mol

- CAS Number : 532391-31-4

- Structure : The compound features a pyridine ring substituted with an ethoxy and methoxy group along with a boronate moiety.

Synthesis Methods

The synthesis of 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:

- Formation of Boronate Esters : Utilizing boronic acid derivatives and alcohols under acidic or basic conditions.

- Pyridine Substitution Reactions : Employing electrophilic aromatic substitution methods to introduce the ethoxy and methoxy groups onto the pyridine ring.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer activity. The following findings summarize key research results:

- Inhibition of Cancer Cell Growth :

- Mechanism of Action :

- Cellular Effects :

Table 1: Summary of Biological Activity Studies

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-ethoxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group. Key steps include:

-

Substrate Preparation : Use halogenated pyridine precursors (e.g., 5-bromo-2-ethoxy-3-methoxypyridine) coupled with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) .

-

Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

-

Temperature Control : Reactions typically proceed at 80–100°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis.

Table 1 : Example Reaction Conditions

Precursor Catalyst Solvent Temp. (°C) Yield (%) 5-Bromo-2-ethoxy-3-methoxy Pd(PPh₃)₄ THF 85 78 5-Iodo-2-ethoxy-3-methoxy PdCl₂(dppf) DMF 100 85

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethoxy/methoxy groups at C2/C3 and boronate ester at C5). The boron-coupled proton signal near δ 8.0 ppm (pyridine ring) is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺]⁺ = 307.21 g/mol) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., B–O bond ~1.36 Å), validated using SHELXL or OLEX2 .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this boronate ester?

- Methodological Answer :

- Catalyst Optimization : Switch to PdCl₂(dtbpf) or Pd(OAc)₂ with stronger ligands (e.g., SPhos) to enhance oxidative addition .

- Purification Challenges : Use silica gel chromatography with ethyl acetate/hexane gradients to separate boronate esters from Pd byproducts.

- Contradictory Data : If yields vary between batches, check for moisture (hydrolysis of boronate ester) or oxygen (catalyst deactivation) .

Q. How do researchers resolve contradictions between experimental and computational structural data?

- Methodological Answer :

- Crystallographic Refinement : Use SHELX or OLEX2 to refine X-ray data, adjusting thermal parameters for heavy atoms (e.g., boron) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(2d,p)) with experimental bond lengths. Discrepancies >0.02 Å suggest crystal packing effects .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain deviations in lattice parameters .

Q. How does the substituent pattern on the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

-

Steric Effects : Methoxy/ethoxy groups at C2/C3 hinder coupling at C5. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .

-

Electronic Effects : Electron-donating groups (e.g., methoxy) activate the pyridine ring, improving coupling rates. Compare with electron-withdrawing analogs (e.g., nitro derivatives) .

Table 2 : Substituent Effects on Coupling Efficiency

Substituent (Position) Electronic Effect Relative Rate (vs. H) –OCH₃ (C3) Donating 1.8× –NO₂ (C3) Withdrawing 0.5× –Cl (C5) Withdrawing 0.7×

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data for structurally similar analogs?

- Methodological Answer :

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., boronate ester at C4 vs. C5) .

- Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in pinacol boronate esters (e.g., coalescence near 0°C) .

Software and Computational Tools

Q. What software is recommended for refining the crystal structure of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.